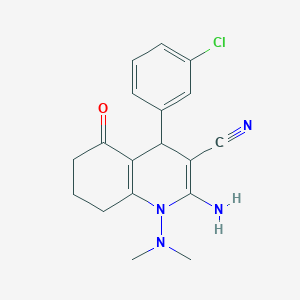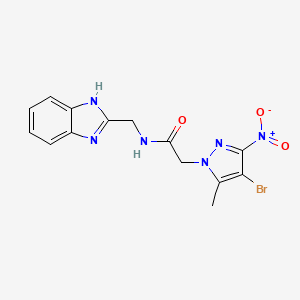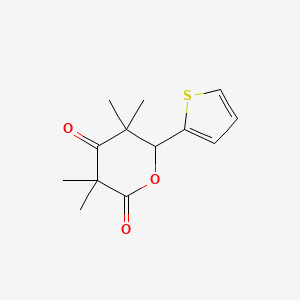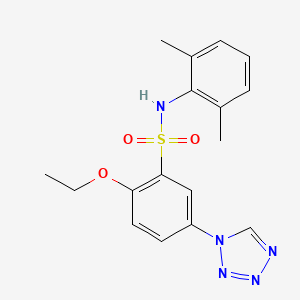
2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and a β-keto ester.
Cyclization: The aniline undergoes cyclization with the β-keto ester in the presence of a suitable catalyst, such as acetic acid, to form the quinoline core.
Amination: The dimethylamino group is introduced via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.
Final Steps: The nitrile group is introduced through a cyanation reaction, often using a reagent like potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and dimethylamino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitrile group to primary amines or amides.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, the compound is investigated for its potential pharmacological activities. The quinoline core is known for its presence in many drugs, suggesting possible applications in developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The presence of the quinoline and nitrile groups is particularly interesting for drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable and reactive nature.
Mechanism of Action
The mechanism by which 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenylquinoline-3-carbonitrile: Lacks the chlorophenyl and dimethylamino groups, which may alter its biological activity.
4-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the nitrile and dimethylamino groups.
1-(Dimethylamino)-4-phenylquinoline-3-carbonitrile: Similar but without the chlorophenyl group.
Uniqueness
The presence of the 3-chlorophenyl and dimethylamino groups in 2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications over its analogs.
Properties
Molecular Formula |
C18H19ClN4O |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C18H19ClN4O/c1-22(2)23-14-7-4-8-15(24)17(14)16(13(10-20)18(23)21)11-5-3-6-12(19)9-11/h3,5-6,9,16H,4,7-8,21H2,1-2H3 |
InChI Key |
YLYSPPHHZWXCME-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC(=CC=C3)Cl)C(=O)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B11496535.png)
![2-nitro-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11496539.png)

![4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11496552.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-4-ethoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B11496570.png)

![N-(2-cyano-4,5-diethoxyphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B11496576.png)
![1-[(4-Nitrobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11496583.png)
![2-(3-methyl-4-nitrophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11496588.png)

![N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B11496602.png)
![6-cyclohexyl-1-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11496609.png)
![7-(2-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11496628.png)
